4-[[Butyl(methyl)amino]methyl]-2-nitrophenol
Overview
Description
4-[[Butyl(methyl)amino]methyl]-2-nitrophenol is an organic compound with a complex structure that includes a nitrophenol group and a butyl(methyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Butyl(methyl)amino]methyl]-2-nitrophenol typically involves multi-step organic reactions. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the alkylation of the nitrophenol with butyl(methyl)amine under controlled conditions to form the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[Butyl(methyl)amino]methyl]-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinones.
Scientific Research Applications
4-[[Butyl(methyl)amino]methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[Butyl(methyl)amino]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the butyl(methyl)amino group can interact with biological macromolecules such as proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[[Butyl(methyl)amino]methyl]-2-aminophenol: Similar structure but with an amino group instead of a nitro group.
4-[[Butyl(methyl)amino]methyl]-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-[[Butyl(methyl)amino]methyl]-2-nitrophenol is unique due to the presence of both a nitrophenol group and a butyl(methyl)amino substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[[butyl(methyl)amino]methyl]-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-13(2)9-10-5-6-12(15)11(8-10)14(16)17/h5-6,8,15H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCIFZQKZCQDAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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